molecular formula C20H14BrClN4O B5858402 N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B5858402
M. Wt: 441.7 g/mol
InChI Key: UEMRLALVFYSSCJ-UHFFFAOYSA-N
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Description

N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 5th position and a benzamide moiety linked to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Bromination of Quinoline: The quinoline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Benzamide Moiety: The brominated quinoline is then reacted with 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOIC ACID in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The bromine atom on the quinoline ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the benzamide moiety.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and other regulatory proteins.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

  • N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
  • N~1~-(5-CHLORO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
  • N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-IMIDAZOL-1-YL)METHYL]BENZAMIDE

Uniqueness: N1-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in binding to certain biological targets and exhibiting distinct pharmacological activities compared to its analogs.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c21-17-7-8-18(19-16(17)2-1-9-23-19)25-20(27)14-5-3-13(4-6-14)11-26-12-15(22)10-24-26/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMRLALVFYSSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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